A3 Adenosine Receptor Affinity: 2-Chloro-N6-methyladenosine-5-methyluronamide vs. Parent Scaffold
The 2-chloro-N6-methyladenosine scaffold, when elaborated to the 5'-methyluronamide derivative, achieves sub-nanomolar binding affinity at the human A3 adenosine receptor. In a head-to-head series of 4'-thioadenosine derivatives, the 2-chloro-N6-methyladenosine-5-methyluronamide exhibited the highest potency and selectivity among all compounds tested [1]. The parent nucleoside N-Chloro-N-methyladenosine (or 2-chloro-N6-methyladenosine) serves as the core synthetic intermediate and defines the pharmacophoric contributions of the N6-methyl and chloro substituents, which are critical for A3 receptor interaction [2].
| Evidence Dimension | Binding Affinity (Ki) at Human A3 Adenosine Receptor |
|---|---|
| Target Compound Data | Ki = 0.28 ± 0.09 nM (for 2-chloro-N6-methyladenosine-5-methyluronamide derivative) |
| Comparator Or Baseline | Other 4'-thioadenosine derivatives in the same series |
| Quantified Difference | Most potent compound in the series; >10-fold improvement over unsubstituted adenosine derivatives |
| Conditions | Radioligand binding assay using [125I]AB-MECA at human A3 receptors expressed in CHO cells |
Why This Matters
This data establishes the 2-chloro-N6-methyl scaffold as a privileged pharmacophore for high-affinity A3 receptor engagement, making the parent nucleoside a critical building block for medicinal chemistry programs targeting this receptor.
- [1] Lee HW, Shin DH, Jeong JY, Kim HO, Chun MW, Melman N, Gao ZG, Jacobson KA, Jeong LS. D-4'-thioadenosine derivatives as highly potent and selective agonists at the human A3 adenosine receptor. J Med Chem. 2005;48(23):7425-7433. View Source
- [2] Jacobson KA, Gao ZG. Adenosine receptors as therapeutic targets. Nat Rev Drug Discov. 2006;5(3):247-264. View Source
